Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate
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Overview
Description
Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with chlorosulfonyl, methoxy, and methyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate typically involves the chlorosulfonylation of 2,4-dimethoxybenzoic acid followed by esterification. The reaction conditions include the use of chlorosulfonic acid and methanol under controlled temperature and pressure to ensure the formation of the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chlorosulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can be performed to convert the chlorosulfonyl group to a chloro group.
Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols and may be facilitated by the presence of a base.
Major Products Formed:
Oxidation can yield Methyl 5-sulfonyl-2,4-dimethoxybenzoate.
Reduction can produce Methyl 5-chloro-2,4-dimethoxybenzoate.
Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms.
Medicine: It may have potential as a precursor for pharmaceuticals or as a reagent in drug discovery.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to active sites or altering substrate specificity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-chlorosulfonyl-2,4-dimethoxybenzoate
Methyl 5-chlorosulfonyl-3,4-dimethoxybenzoate
Methyl 5-chlorosulfonyl-2,6-dimethoxybenzoate
Uniqueness: Methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and potential applications. Compared to similar compounds, its position of the chlorosulfonyl group and the presence of methoxy groups at the 2 and 4 positions make it distinct in terms of chemical behavior and utility.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C10H11ClO6S |
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Molecular Weight |
294.71 g/mol |
IUPAC Name |
methyl 5-chlorosulfonyl-2,4-dimethoxybenzoate |
InChI |
InChI=1S/C10H11ClO6S/c1-15-7-5-8(16-2)9(18(11,13)14)4-6(7)10(12)17-3/h4-5H,1-3H3 |
InChI Key |
CZDQMHOVGUHKFH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)Cl)OC |
Origin of Product |
United States |
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